An In-depth Technical Guide to 2-(2-Pyridinyl)pentanoic Acid: Synthesis, Characterization, and Sourcing for Advanced Research
An In-depth Technical Guide to 2-(2-Pyridinyl)pentanoic Acid: Synthesis, Characterization, and Sourcing for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Physicochemical Properties
2-(2-Pyridinyl)pentanoic acid, also known by its synonym 2-(2-pyridyl)valeric acid, is a derivative of pentanoic acid featuring a pyridine ring at the alpha position. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | ChemSynthesis[1] |
| Molecular Weight | 179.22 g/mol | ChemSynthesis[1] |
| Synonyms | 2-(2-pyridyl)valeric acid, 2-pyridin-2-ylpentanoic acid | ChemSynthesis[1] |
| CAS Number | Not Assigned | ChemSynthesis[1] |
Strategic Synthesis of 2-(2-Pyridinyl)pentanoic Acid
The absence of commercial suppliers necessitates the de novo synthesis of 2-(2-Pyridinyl)pentanoic acid. A robust and logical synthetic approach involves the α-alkylation of a suitable pyridine precursor followed by carboxylation. The following proposed synthesis is based on established organometallic chemistry of pyridine derivatives.
A plausible synthetic route begins with the deprotonation of 2-picoline to generate a nucleophilic picolyl anion. This anion can then undergo alkylation with a suitable electrophile, followed by carboxylation to yield the desired product.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 2-(2-Pyridinyl)pentanoic acid.
Detailed Experimental Protocol
Step 1: Generation of the Picolyl Anion
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to the stirred THF. The pKa of 2-picoline is approximately 34, making these strong bases suitable for deprotonation.[2]
-
Add 2-picoline dropwise to the solution. The reaction mixture will typically develop a deep red or orange color, indicative of the formation of the picolyl anion.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
Step 2: Alkylation
-
Slowly add 1-bromobutane (or another suitable butyl halide) to the solution of the picolyl anion at -78 °C.
-
Allow the reaction to proceed at this temperature for several hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-pentylpyridine.
Step 3: Carboxylation and Final Product Isolation
-
The carboxylation can be achieved by reacting the lithiated intermediate of 2-pentylpyridine (generated similarly to the picolyl anion) with carbon dioxide.
-
Alternatively, a more direct approach from an appropriate precursor can be considered. For instance, the hydrolysis of a corresponding nitrile (2-cyano-2-(2-pyridinyl)pentane) under acidic or basic conditions would yield the carboxylic acid.[3]
-
After the carboxylation reaction, an acidic workup (e.g., with dilute HCl) is necessary to protonate the carboxylate salt.
-
The final product, 2-(2-Pyridinyl)pentanoic acid, can be purified by column chromatography on silica gel or by recrystallization.
Sourcing and Procurement Strategy
Given that 2-(2-Pyridinyl)pentanoic acid is not commercially available, researchers have two primary options for its acquisition: in-house synthesis or outsourcing to a custom synthesis provider.
Caption: Decision workflow for sourcing 2-(2-Pyridinyl)pentanoic acid.
Starting Material Availability
The key starting materials for the proposed synthesis are readily available from major chemical suppliers.
| Starting Material | Potential Suppliers |
| 2-Picoline | Sigma-Aldrich, TCI, Alfa Aesar |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich, Acros Organics, Strem Chemicals |
| Lithium diisopropylamide (LDA) | Sigma-Aldrich, Acros Organics |
| 1-Bromobutane | Sigma-Aldrich, TCI, Alfa Aesar |
| Anhydrous Solvents (THF) | Sigma-Aldrich, Fisher Scientific, VWR |
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 2-(2-Pyridinyl)pentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm).[4] The methine proton at the α-position to the carboxyl group will likely appear as a triplet. The protons of the butyl chain will resonate in the upfield region (δ 0.8-2.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ 10-12 ppm).[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons (δ 120-150 ppm) and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm).[5] The carbons of the pentyl chain will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.2.[6] The fragmentation pattern may involve the loss of the carboxylic acid group and fragmentation of the alkyl chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.
Caption: Analytical workflow for the validation of synthesized 2-(2-Pyridinyl)pentanoic acid.
Sample HPLC Protocol
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 10 µL.
This method should provide a sharp peak for the product, allowing for accurate purity determination.
Potential Applications in Research and Development
Pyridine carboxylic acids are important structural motifs in medicinal chemistry and drug discovery. They can act as scaffolds for the synthesis of more complex molecules with potential biological activity.[8] The carboxylic acid group provides a handle for further functionalization, such as amide bond formation. Additionally, the pyridine nitrogen can act as a ligand for metal coordination, making this compound potentially useful in the development of novel catalysts or materials.
Conclusion
While 2-(2-Pyridinyl)pentanoic acid is not a commercially available compound, this guide provides a clear and actionable framework for its synthesis and characterization. By following the outlined synthetic and analytical protocols, researchers can confidently produce and validate this compound for their specific research needs. The strategic approach to sourcing, whether through in-house synthesis or custom synthesis services, ensures that this valuable building block is accessible for advanced scientific investigation.
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2-pyridin-2-yl-pentanoic acid - C10H13NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . [Link]
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Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications . [Link]
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Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Request PDF - ResearchGate . [Link]
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications . [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed . [Link]
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(PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate . [Link]
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